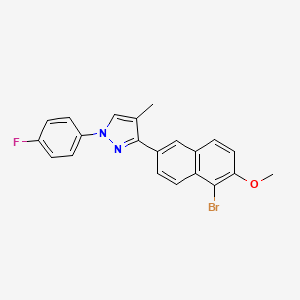
3-(5-bromo-6-methoxy-2-naphthyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(5-bromo-6-methoxy-2-naphthyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazole” is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(5-bromo-6-methoxy-2-naphthyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazole” typically involves the following steps:
Formation of the Naphthyl Intermediate: The starting material, 5-bromo-6-methoxy-2-naphthol, is synthesized through bromination and methoxylation reactions.
Coupling with Fluorophenyl Group: The naphthyl intermediate is then coupled with 4-fluorophenyl hydrazine under acidic conditions to form the hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization in the presence of a base to form the pyrazole ring.
Methylation: The final step involves methylation of the pyrazole ring to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can target the bromine and fluorine substituents.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Products include quinones and carboxylic acids.
Reduction: Products include dehalogenated derivatives.
Substitution: Products include halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It can be incorporated into polymers and other materials for enhanced properties.
Biology and Medicine
Biochemistry: Used in studies of enzyme inhibition and receptor binding.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Electronics: Incorporation into organic semiconductors and other electronic materials.
Mechanism of Action
The mechanism of action of “3-(5-bromo-6-methoxy-2-naphthyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazole” involves interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity, block receptor binding, or interfere with DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-bromo-6-methoxy-2-naphthyl)-1-phenyl-4-methyl-1H-pyrazole
- 3-(5-bromo-6-methoxy-2-naphthyl)-1-(4-chlorophenyl)-4-methyl-1H-pyrazole
- 3-(5-bromo-6-methoxy-2-naphthyl)-1-(4-methylphenyl)-4-methyl-1H-pyrazole
Uniqueness
The presence of the 4-fluorophenyl group in “3-(5-bromo-6-methoxy-2-naphthyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazole” imparts unique electronic and steric properties, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
3-(5-bromo-6-methoxynaphthalen-2-yl)-1-(4-fluorophenyl)-4-methylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrFN2O/c1-13-12-25(17-7-5-16(23)6-8-17)24-21(13)15-3-9-18-14(11-15)4-10-19(26-2)20(18)22/h3-12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLJHESHMVDJQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C2=CC3=C(C=C2)C(=C(C=C3)OC)Br)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrFN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 3-amino-5,6-dimethoxybenzo[b]thiophene-2-carboxylate](/img/structure/B2370325.png)

![N-(3-(methylthio)phenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2370328.png)
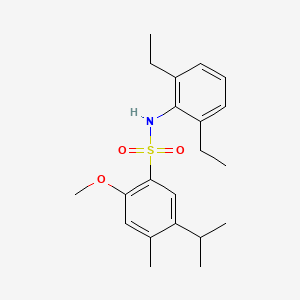
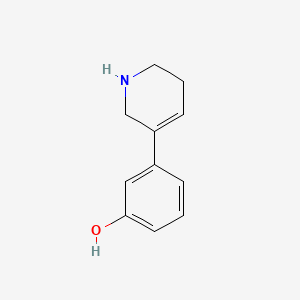
![N-(3,5-dimethylphenyl)-2-{[5-(3,5-dimethylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2370333.png)
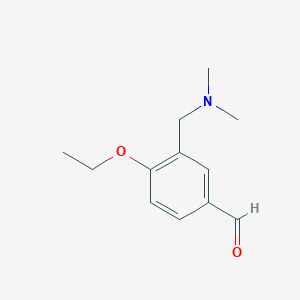
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2370336.png)
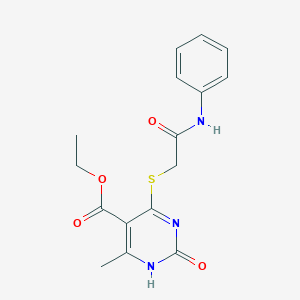
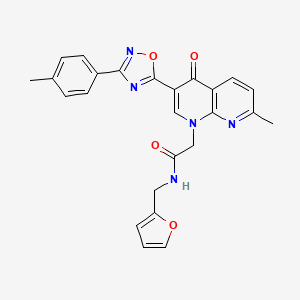
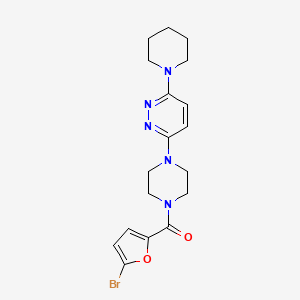
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2370343.png)
![7-cyclopropyl-5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2370345.png)
![5-(2-methoxybenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2370346.png)
